Dutasterid β-Dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

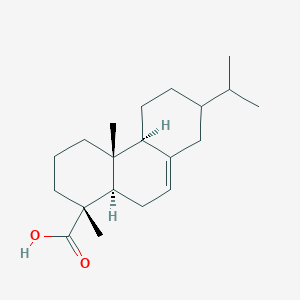

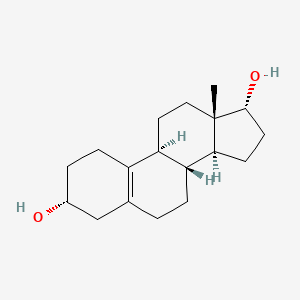

Dutasteride β-Dimer is a synthetic drug developed by GlaxoSmithKline that has been used in the treatment of benign prostatic hyperplasia (BPH) since 2001. Dutasteride β-Dimer is a dual inhibitor of both type I and type II 5α-reductase, enzymes that are responsible for the conversion of testosterone to dihydrotestosterone (DHT). DHT is a potent androgen that plays a major role in the growth of the prostate, and inhibition of its production can lead to a decrease in prostate size and improved symptoms of BPH. In addition to its clinical use, Dutasteride β-Dimer has been studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Behandlung der benignen Prostatahyperplasie

Dutasterid ist ein selektiver, potenter, kompetitiver und irreversibler Inhibitor sowohl der Typ-1- als auch der Typ-2-5α-Reduktase (5AR), der häufig zur Behandlung der benignen Prostatahyperplasie eingesetzt wird {svg_1}.

Behandlung der androgenetischen Alopezie

Dutasterid wird auch zur Behandlung der androgenetischen Alopezie eingesetzt {svg_2}.

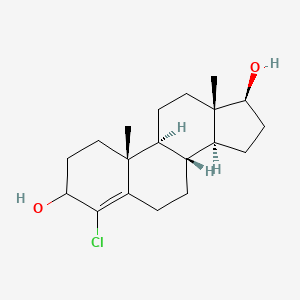

Pharmakokinetische Interaktionen mit Ketoconazol

Die pharmakokinetischen Interaktionen von Dutasterid mit Ketoconazol, einem potenten CYP3A-Inhibitor, wurden umfassend untersucht {svg_3}. Die Studie ergab, dass die Pharmakokinetik von Dutasterid und seinem wichtigsten aktiven Metaboliten, 6β-Hydroxydutasterid (H-DUT), durch die gleichzeitige Verabreichung von Ketoconazol signifikant verändert wurde {svg_4}.

Kontrollierte Freisetzung durch lösliche Mikroarrays

Dutasterid wurde hinsichtlich seines Potenzials bewertet, in kontrollierter/anhaltender Weise abgegeben zu werden, wenn es als Mikroarray formuliert wird {svg_5}. Dies könnte ein alternatives und patientenorientiertes Arzneimittelprodukt darstellen {svg_6}.

5. Behandlung der symptomatischen benignen Prostatahyperplasie Dutasterid wird als Kapsel zur einmal täglichen oralen Einnahme zur Behandlung der symptomatischen benignen Prostatahyperplasie verschrieben {svg_7}.

In-vivo-Bewertung von Dutasterid

In-vivo-Studien wurden durchgeführt, um die Pharmakokinetik von Dutasterid zu bewerten. Zum Beispiel zeigte eine Studie an Minischweinen, dass die einfache intradermale Verabreichung einer nanomilled Dutasterid-Suspension mit einer Expositionsdauer von mindestens 1 Monat verbunden war {svg_8}.

Wirkmechanismus

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride β-Dimer is the conversion of testosterone to DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride β-Dimer effectively reduces the levels of DHT in the body . This leads to a decrease in the hormonal stimulation of the prostate gland, thereby reducing its size and alleviating symptoms of benign prostatic hyperplasia (BPH) .

Pharmacokinetics

The pharmacokinetics of Dutasteride β-Dimer involves both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Dutasteride β-Dimer is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . The bioavailability and peak exposure to dutasteride are influenced by the formulation of the administered medication .

Result of Action

The primary result of Dutasteride β-Dimer’s action is a significant reduction in the symptoms of BPH in men . By reducing the levels of DHT, Dutasteride β-Dimer decreases the hormonal stimulation of the prostate gland, leading to a reduction in its size . This alleviates symptoms of BPH and reduces the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action of Dutasteride β-Dimer can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride β-Dimer . Furthermore, the presence of other drugs or substances in the body that can interact with 5α-reductase could potentially affect the efficacy and stability of Dutasteride β-Dimer .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dutasteride β-Dimer is a potent inhibitor of both the type I and type II isoforms of steroid 5α-reductase . This enzyme is intracellular and converts testosterone to 5α-dihydrotestosterone (DHT). By reducing the levels of circulating DHT, Dutasteride β-Dimer plays a significant role in biochemical reactions .

Cellular Effects

Dutasteride β-Dimer has profound effects on various types of cells and cellular processes. It primarily treats the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It influences cell function by reducing the levels of DHT, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dutasteride β-Dimer involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to DHT . This results in a significant reduction in the levels of circulating DHT .

Temporal Effects in Laboratory Settings

The effects of Dutasteride β-Dimer change over time in laboratory settings. It has a half-life of more than 240 hours and a washout period of more than 680 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dutasteride β-Dimer vary with different dosages in animal models

Metabolic Pathways

Dutasteride β-Dimer is involved in the metabolic pathway that converts testosterone to DHT . It interacts with the enzyme 5α-reductase during this process

Transport and Distribution

Information on how Dutasteride β-Dimer is transported and distributed within cells and tissues is not explicitly available in the current literature. It is known that Dutasteride β-Dimer is orally administered and is extensively metabolized in the liver .

Subcellular Localization

Given its role as a 5α-reductase inhibitor, it is likely to be localized in the cytoplasm where the enzyme 5α-reductase is found .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dutasteride β-Dimer involves the coupling of two molecules of Dutasteride through a linker molecule.", "Starting Materials": [ "Dutasteride", "Linker molecule", "Coupling reagents" ], "Reaction": [ "The linker molecule is first activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Dutasteride is then added to the reaction mixture and allowed to react with the activated linker molecule.", "The reaction mixture is then purified to isolate the Dutasteride β-Dimer product." ] } | |

CAS-Nummer |

1648593-70-7 |

Molekularformel |

C46H55F6N3O4 |

Molekulargewicht |

827.9 g/mol |

IUPAC-Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1 |

InChI-Schlüssel |

VHEQRKYIOQGSHW-WUMOMAKDSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |

Synonyme |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.